Cas no 1150561-67-3 (3-Carboxy-5-methylphenylboronic Acid Pinacol Ester)

3-Carboxy-5-methylphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group enhances shelf life and handling by protecting the boronic acid moiety from protodeboronation. The carboxyl substituent provides additional functionalization opportunities, making it valuable in pharmaceutical and materials science applications. Its methyl group further stabilizes the aromatic ring, improving selectivity in coupling reactions. This compound is particularly useful in synthesizing complex biaryl structures, offering compatibility with a range of catalysts and reaction conditions. Its balanced reactivity and stability make it a preferred choice for precision organic synthesis.
3-Carboxy-5-methylphenylboronic Acid Pinacol Ester structure
1150561-67-3 structure
Product Name:3-Carboxy-5-methylphenylboronic Acid Pinacol Ester
CAS No:1150561-67-3
MF:C14H19BO4
MW:262.109264612198
MDL:MFCD12026101
CID:839940
Update Time:2025-11-06

3-Carboxy-5-methylphenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 3-CARBOXY-5-METHYLPHENYLBORONIC ACID, PINACOL ESTER
    • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
    • APCJOQSPNRWPJM-UHFFFAOYSA-N
    • FCH2844469
    • OR360886
    • AX8231251
    • ST24022950
    • 3-CARBOXY-5-METHYLPHENYLBORONIC ACID, PINACOL ESTE
    • Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 3-Methyl-5-(4,4,5,5-tetrame
    • 3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]d
    • 3-Carboxy-5-methylphenylboronic Acid Pinacol Ester
    • MDL: MFCD12026101
    • Inchi: 1S/C14H19BO4/c1-9-6-10(12(16)17)8-11(7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
    • InChI Key: APCJOQSPNRWPJM-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(C(=O)O)C=C(C)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 262.13800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 351
  • Topological Polar Surface Area: 55.8

Experimental Properties

  • PSA: 55.76000
  • LogP: 1.99240

3-Carboxy-5-methylphenylboronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Carboxy-5-methylphenylboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:1150561-67-3)3-Carboxy-5-methylphenylboronic Acid Pinacol Ester
Order Number:A893959
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:46
Price ($):544.0
Email:sales@amadischem.com

3-Carboxy-5-methylphenylboronic Acid Pinacol Ester Related Literature

Additional information on 3-Carboxy-5-methylphenylboronic Acid Pinacol Ester

Introduction to 3-Carboxy-5-methylphenylboronic Acid Pinacol Ester (CAS No. 1150561-67-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-Carboxy-5-methylphenylboronic Acid Pinacol Ester, identified by the chemical identifier CAS No. 1150561-67-3, is a specialized organoboron compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and functional properties. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of targeted therapeutics. The presence of both a carboxylic acid and a boronic acid pinacol ester moiety imparts distinct reactivity, making it a valuable tool for researchers exploring novel biochemical pathways and drug discovery strategies.

The boronic acid pinacol ester functional group is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds under mild conditions. This reaction is widely employed in the construction of complex molecular architectures, including those found in therapeutic agents. The 3-carboxy-5-methylphenyl backbone provides additional handles for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility, bioavailability, and metabolic stability. These features are critical for optimizing lead compounds into viable drug candidates.

Recent advancements in the application of 3-Carboxy-5-methylphenylboronic Acid Pinacol Ester have highlighted its potential in the development of boron-containing radiopharmaceuticals. Boron neutron capture therapy (BNCT) is an emerging modality for cancer treatment that relies on the selective accumulation of boron compounds in tumor tissues. The unique properties of this compound make it an attractive candidate for BNCT applications, where its ability to undergo facile cleavage under physiological conditions releases reactive intermediates that enhance therapeutic efficacy. Studies have demonstrated its potential in preclinical models, where it exhibits high tumor-to-normal tissue contrast, suggesting its promise as a next-generation boron delivery agent.

In addition to its applications in oncology, 3-Carboxy-5-methylphenylboronic Acid Pinacol Ester has been explored in the context of enzyme inhibition and ligand design. The carboxylic acid moiety can participate in hydrogen bonding interactions with biological targets, while the boronic acid pinacol ester allows for reversible binding, which is advantageous for developing drugs with improved selectivity and reduced off-target effects. Recent research has shown its utility in targeting enzymes involved in metabolic pathways relevant to inflammation and neurodegenerative diseases. By serving as a scaffold for structure-based drug design, this compound has enabled the identification of novel inhibitors with significant therapeutic potential.

The synthesis of 3-Carboxy-5-methylphenylboronic Acid Pinacol Ester presents an interesting challenge due to the need to maintain regioselectivity during functional group installation. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to achieve high yields and purity levels. These innovations not only facilitate access to this compound but also contribute to broader advancements in synthetic organic chemistry. The ability to produce complex boron-containing derivatives efficiently is crucial for accelerating drug discovery pipelines and translating laboratory findings into clinical applications.

The growing interest in 3-Carboxy-5-methylphenylboronic Acid Pinacol Ester underscores its significance as a building block in modern medicinal chemistry. Its multifunctional nature allows for diverse applications across multiple therapeutic areas, from oncology to neurology. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly pivotal role in the development of next-generation therapeutics. Collaborative efforts between chemists, biologists, and clinicians will be essential to fully realize its potential and address unmet medical needs.

Looking ahead, the integration of computational modeling and high-throughput screening techniques will further enhance the utility of 3-Carboxy-5-methylphenylboronic Acid Pinacol Ester in drug discovery. By leveraging these technologies, researchers can rapidly identify optimal derivatives with enhanced pharmacokinetic profiles and target engagement properties. The continued refinement of synthetic routes will also contribute to reducing costs and improving scalability, making this compound more accessible for industrial applications. As our understanding of disease mechanisms evolves, so too will the innovative ways in which this versatile intermediate is utilized.

In conclusion, 3-Carboxy-5-methylphenylboronic Acid Pinacol Ester (CAS No. 1150561-67-3) represents a fascinating example of how specialized chemical entities can drive progress across multiple scientific disciplines. Its unique structural features enable diverse applications in medicinal chemistry, biopharmaceuticals, and diagnostic imaging. With ongoing research efforts aimed at expanding its utility and refining its synthesis, this compound is set to remain a cornerstone of innovation in chemical biology and pharmaceutical development for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1150561-67-3)3-Carboxy-5-methylphenylboronic Acid Pinacol Ester
A893959
Purity:99%
Quantity:5g
Price ($):544.0
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